(2S,3S)-3,4',5,7-Tetrahydroxyflavanone
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Overview
Description
(2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one is a member of dihydroflavonols.
Scientific Research Applications
Chemical Identification and Sources
- Chemical Constituents of Plants: This compound has been identified as one of the flavanones in kino exudate from Corymbia torelliana, a eucalypt species. This was the first report of its natural occurrence in this species (Nobakht et al., 2014).
Biological Activities and Applications
- Antibacterial Activity: Research has indicated that certain flavanones, including (2S,3S)-3,4',5,7-tetrahydroxyflavanone, possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential use in addressing antibiotic-resistant bacterial infections (Tsuchiya et al., 1997).
- Antioxidant Properties: Synthesis studies have shown that 3',4',5,7-tetrahydroxyflavanone possesses potent antioxidant properties, which could be beneficial in various health-related applications, particularly in combating oxidative stress-related diseases (Ahmad et al., 2014).
- Enzymatic Studies: Research into the enzymatic activity of flavanone 3-hydroxylases revealed the importance of this compound in plant flavonoid biosynthesis. Such studies contribute to understanding plant metabolism and the potential for bioengineering applications (Lukačin et al., 2000).
Properties
Molecular Formula |
C15H12O6 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(2S,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m1/s1 |
InChI Key |
PADQINQHPQKXNL-CABCVRRESA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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